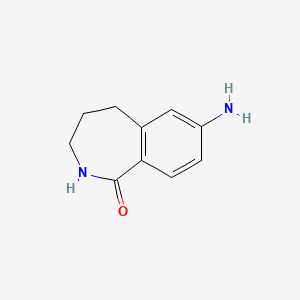
7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Cat. No. B8605092
M. Wt: 176.21 g/mol
InChI Key: RABVZXMVVWTGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436004B2
Procedure details


With cooling with ice, 890 mg of sodium azide was added to a concentrated hydrochloric acid (30 mL) solution of 2 g of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one, and stirred at 40° C. for 15 hours. The reaction liquid was poured into ice water, and neutralized with potassium carbonate. This was extracted with chloroform, and the organic layer was washed with saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the crude product was purified through basic silica gel column chromatography (chloroform/methanol) to obtain 1.1 g of the entitled compound as a colorless solid.

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[N-:1]=[N+]=[N-].[Na+].[NH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10][CH2:9]2.C(=O)([O-])[O-].[K+].[K+]>Cl>[NH2:5][C:6]1[CH:15]=[CH:14][C:13]2[C:12](=[O:16])[NH:1][CH2:11][CH2:10][CH2:9][C:8]=2[CH:7]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
890 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2CCCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 40° C. for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated saline water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified through basic silica gel column chromatography (chloroform/methanol)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC2=C(CCCNC2=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
